molecular formula C25H23NO3 B404729 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B404729
M. Wt: 385.5g/mol
InChI Key: YKJAZHKMXQRODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives .

Scientific Research Applications

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its pharmacophore properties.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress response, respectively. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its specific structural combination of a trimethoxyphenyl group and a dihydrobenzoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5g/mol

IUPAC Name

12-(3,4,5-trimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene

InChI

InChI=1S/C25H23NO3/c1-27-21-13-16(14-22(28-2)25(21)29-3)24-19-10-6-9-18(19)23-17-8-5-4-7-15(17)11-12-20(23)26-24/h4-5,7-8,11-14H,6,9-10H2,1-3H3

InChI Key

YKJAZHKMXQRODM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3

Origin of Product

United States

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